Cas no 2034363-06-7 (1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea)

1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound featuring a urea core linked to a 2-ethoxyphenyl group and a furan-substituted pyrazine moiety. Its structural complexity offers potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both furan and pyrazine rings enhances its binding affinity to target proteins, while the ethoxyphenyl group may improve pharmacokinetic properties such as solubility and metabolic stability. This compound is of interest for research in drug discovery, where its modular design allows for further derivatization to optimize activity and selectivity. Suitable for experimental studies in biochemical and pharmacological contexts.
1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea structure
2034363-06-7 structure
Product name:1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
CAS No:2034363-06-7
MF:C18H18N4O3
MW:338.360523700714
CID:5468036

1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
    • 1-(2-ethoxyphenyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
    • 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
    • Inchi: 1S/C18H18N4O3/c1-2-24-15-7-4-3-6-13(15)22-18(23)21-12-14-17(20-10-9-19-14)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H2,21,22,23)
    • InChI Key: CMPDFAAGBAPLOT-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1NC(NCC1C(C2=CC=CO2)=NC=CN=1)=O

Computed Properties

  • Exact Mass: 338.13789045 g/mol
  • Monoisotopic Mass: 338.13789045 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 89.3
  • Molecular Weight: 338.4

1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-9612-25mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
25mg
$109.0 2023-09-08
Life Chemicals
F6562-9612-2mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
2mg
$59.0 2023-09-08
Life Chemicals
F6562-9612-1mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
1mg
$54.0 2023-09-08
Life Chemicals
F6562-9612-3mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
3mg
$63.0 2023-09-08
Life Chemicals
F6562-9612-4mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
4mg
$66.0 2023-09-08
Life Chemicals
F6562-9612-50mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
50mg
$160.0 2023-09-08
Life Chemicals
F6562-9612-5μmol
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6562-9612-10μmol
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6562-9612-10mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
10mg
$79.0 2023-09-08
Life Chemicals
F6562-9612-30mg
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034363-06-7
30mg
$119.0 2023-09-08

Additional information on 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Research Brief on 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS: 2034363-06-7)

In recent years, the compound 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS: 2034363-06-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, characterized by its unique urea linkage and heterocyclic furan and pyrazine moieties, has been investigated for its role as a modulator of specific biological pathways. Recent studies have highlighted its interaction with key protein targets, suggesting its utility in the development of novel therapeutics for conditions such as inflammatory diseases and certain types of cancer. The structural features of this compound, including the ethoxyphenyl group, contribute to its pharmacokinetic properties and binding affinity.

A study published in the Journal of Medicinal Chemistry (2023) detailed the synthetic route for 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea, emphasizing the optimization of reaction conditions to improve yield and purity. The researchers employed a multi-step synthesis involving the coupling of 2-ethoxyaniline with a furan-pyrazine intermediate, followed by urea formation. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating inflammatory responses. For instance, a preclinical study in a murine model of rheumatoid arthritis showed that administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents.

Furthermore, computational docking studies have provided insights into the molecular interactions between 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea and its putative targets. Molecular dynamics simulations revealed stable binding conformations with enzymes involved in inflammatory pathways, supporting the hypothesis that this compound acts as an allosteric modulator. These computational findings are being validated through ongoing biochemical assays.

Despite these promising results, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Future research directions include structural modifications to enhance its drug-like properties and comprehensive toxicity studies to ensure safety.

In conclusion, 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable subject for ongoing research aimed at developing novel therapeutics for inflammatory and oncological conditions.

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